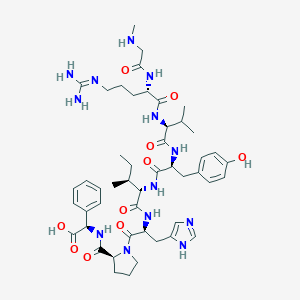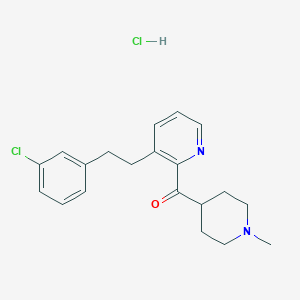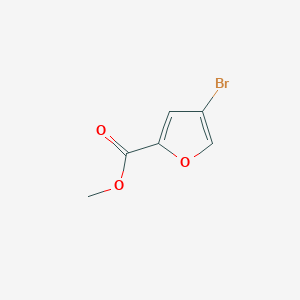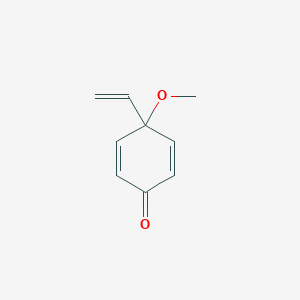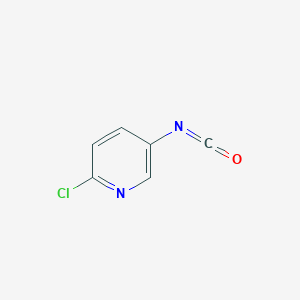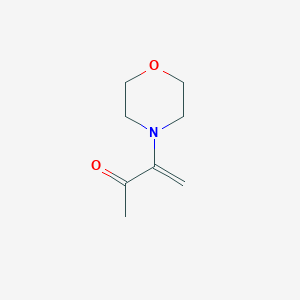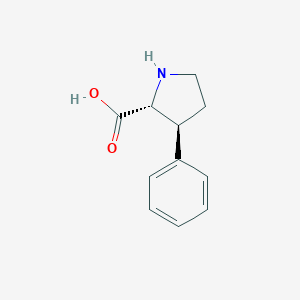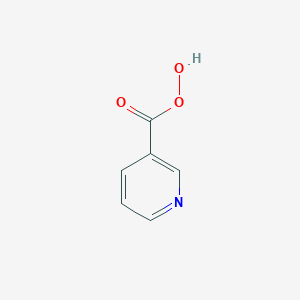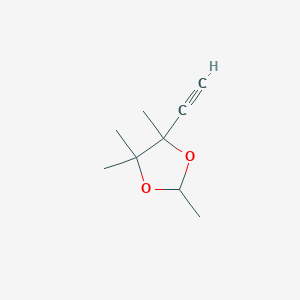
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane, also known as EDT, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in its ability to modify biomolecules, such as proteins and nucleic acids, and has been used in a variety of research studies to investigate its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is based on its ability to selectively modify cysteine residues in proteins or other biomolecules. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane contains an ethynyl group that can react with the thiol group of cysteine residues, forming a covalent bond. This reaction can be catalyzed by a variety of catalysts, including palladium or copper catalysts.
Efectos Bioquímicos Y Fisiológicos
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, depending on the specific application and the target biomolecule. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into proteins, allowing for the study of protein structure or function. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands, allowing for the study of nucleic acid structure or function. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules, allowing for the study of protein-protein interactions or other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research is its ability to selectively modify specific cysteine residues in proteins or other biomolecules, allowing for the introduction of various functional groups or fluorescent probes. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is also relatively easy to synthesize and can be produced in high yields with minimal side reactions. However, one limitation of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in lab experiments is its potential toxicity, as it can react with other biomolecules in addition to cysteine residues. Additionally, the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in certain applications may require specialized equipment or expertise.
Direcciones Futuras
There are a variety of future directions for the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research, including the development of new methods for protein modification, nucleic acid labeling, and bioconjugation. Additionally, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane could be investigated for its potential applications in drug delivery or other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity and safety of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in various applications.
Métodos De Síntesis
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 4,5-dihydroxyl-2,2-dimethyl-1,3-dioxolane with acetylene in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane with minimal side reactions.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used in a variety of scientific research applications, including protein modification, nucleic acid labeling, and bioconjugation. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to selectively modify cysteine residues in proteins, allowing for the introduction of various functional groups or fluorescent probes. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules.
Propiedades
Número CAS |
122340-75-4 |
|---|---|
Nombre del producto |
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-6-9(5)8(3,4)10-7(2)11-9/h1,7H,2-5H3 |
Clave InChI |
SNJGKYRYOHGDDY-UHFFFAOYSA-N |
SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
SMILES canónico |
CC1OC(C(O1)(C)C#C)(C)C |
Sinónimos |
1,3-Dioxolane, 4-ethynyl-2,4,5,5-tetramethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



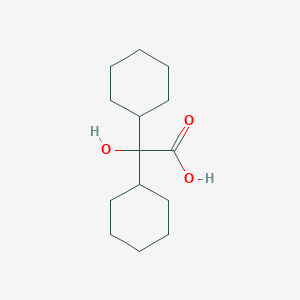
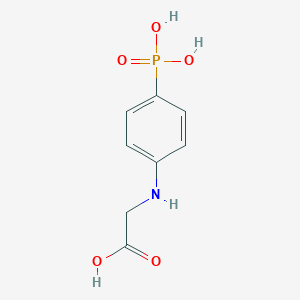
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

